molecular formula C12H13N3O3 B1518808 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1135282-84-6

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1518808
CAS RN: 1135282-84-6
M. Wt: 247.25 g/mol
InChI Key: DRNAXTOXRXRQKP-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, also known as NTO, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure. NTO has been used in a variety of different research studies, including those related to biochemistry, physiology, and drug development.

Scientific Research Applications

Synthesis and Characterization

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been explored for its synthesis and characterization. For instance, Maftei et al. (2013) synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs. One such analog demonstrated potent antitumor activity towards a panel of 11 cell lines in vitro, suggesting the potential of 1,2,4-oxadiazole derivatives in cancer research (Maftei et al., 2013). Additionally, Sau et al. (2019) accomplished the synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones via a tert-butyl nitrite mediated synthesis, highlighting the chemical versatility of this compound (Sau et al., 2019).

Analytical Applications

In analytical chemistry, 1,2,4-oxadiazole derivatives like 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole are used in the analysis of various substances. For instance, Fenoll et al. (2008) reported on an analytical method for the routine analysis of oxadiazon residues in thyme, showcasing the role of oxadiazole derivatives in environmental and food chemistry (Fenoll et al., 2008).

Antimicrobial and Antitumor Activities

Several studies have explored the biological activities of 1,2,4-oxadiazole derivatives. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and screened it for in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, Maftei et al. (2016) designed and assessed in vitro anti-cancer activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives (Maftei et al., 2016).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of 1,2,4-oxadiazole derivatives have been a subject of study. Pujar et al. (2017) synthesized a novel 1,3,4-oxadiazole based molecule and studied its fluorescence resonance energy transfer (FRET) efficiency, indicating potential applications in materials science (Pujar et al., 2017).

Antioxidant Properties

Research into the antioxidant properties of oxadiazole derivatives has also been conducted. Shakira et al. (2022) synthesized 1,3,4-oxadiazole derivatives and evaluated their antioxidant properties, highlighting their potential in pharmacology and biochemistry (Shakira et al., 2022).

properties

IUPAC Name

3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNAXTOXRXRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200450
Record name 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

CAS RN

1135282-84-6
Record name 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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